2-(2-Methoxyphenoxy)ethane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)ethanethiol |
InChI |
InChI=1S/C9H12O2S/c1-10-8-4-2-3-5-9(8)11-6-7-12/h2-5,12H,6-7H2,1H3 |
InChI Key |
LMQCXJSFYQPNFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCS |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 2 Methoxyphenoxy Ethane 1 Thiol Systems
Reactions Involving the Terminal Thiol Group (-SH)
The thiol group is a versatile functional group that readily participates in a variety of chemical reactions, including oxidation, nucleophilic additions, and radical-mediated processes.
Controlled Oxidation Pathways and Mechanistic Investigations
The oxidation of thiols is a fundamental process that can lead to a range of sulfur-containing products. researchgate.net For 2-(2-Methoxyphenoxy)ethane-1-thiol, controlled oxidation primarily yields the corresponding disulfide, 1,2-bis(2-(2-methoxyphenoxy)ethoxy)disulfane. This reaction can be initiated by various oxidizing agents, including mild oxidants like air (in the presence of a catalyst) or more potent ones such as hydrogen peroxide and peroxynitrite. researchgate.netnih.gov
Mechanistically, the oxidation of thiols can proceed through either one-electron or two-electron pathways. researchgate.netnih.gov One-electron oxidation results in the formation of a thiyl radical (RS•), which can then dimerize to form the disulfide (RSSR). researchgate.net Two-electron oxidation, on the other hand, leads to the formation of a sulfenic acid (RSOH) intermediate, which can then react with another thiol molecule to produce the disulfide and water. researchgate.netnih.gov The prevailing mechanism often depends on the nature of the oxidant and the reaction conditions.
Recent studies on similar thiol systems have challenged the traditional SN2 paradigm for oxidation by hydrogen peroxide, suggesting that solvent molecules play a crucial role and that a hydrogen transfer occurs after the transition state is reached. nih.gov
Table 1: Products of Controlled Oxidation of this compound
| Oxidizing Agent | Major Product |
| Air (O₂) | 1,2-bis(2-(2-methoxyphenoxy)ethoxy)disulfane |
| Hydrogen Peroxide (H₂O₂) | 1,2-bis(2-(2-methoxyphenoxy)ethoxy)disulfane |
| Peroxynitrite (ONOO⁻) | 1,2-bis(2-(2-methoxyphenoxy)ethoxy)disulfane |
Nucleophilic Reactions and Derivatization Strategies for Functionalization
The thiol group of this compound can act as a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). This nucleophilicity allows for a variety of derivatization reactions, enabling the functionalization of the molecule.
One of the most significant nucleophilic reactions is the thiol-ene reaction, which involves the addition of the thiol across a carbon-carbon double bond (an alkene) to form a thioether. wikipedia.org This reaction can be initiated by either a radical mechanism or a base-catalyzed Michael addition. wikipedia.org The anti-Markovnikov addition product is typically observed, where the sulfur atom attaches to the less substituted carbon of the alkene. wikipedia.org This "click chemistry" reaction is known for its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.org
Table 2: Examples of Nucleophilic Reactions of this compound
| Electrophile | Reaction Type | Product Type |
| Alkene | Thiol-ene Reaction (Michael Addition) | Thioether |
| Alkyl Halide | Nucleophilic Substitution | Thioether |
| Epoxide | Ring-Opening Reaction | β-Hydroxy Thioether |
Radical Reactions and Polymerization Initiations Facilitated by the Thiol Moiety
The thiol group can also participate in radical-mediated reactions. The hydrogen atom of the thiol group can be abstracted by a radical initiator to form a thiyl radical (RS•). This thiyl radical can then initiate a variety of chemical transformations.
A key application of this reactivity is in thiol-ene polymerizations. In this process, the thiyl radical adds to an alkene, generating a carbon-centered radical. wikipedia.org This radical can then abstract a hydrogen from another thiol molecule, propagating the chain and forming a polymer network. wikipedia.orgelsevierpure.com This method is valued for its ability to produce uniform polymer networks under ambient conditions. wikipedia.org The reactivity in these polymerizations can be influenced by the electronic nature of the alkene, with electron-rich alkenes generally showing higher reactivity. wikipedia.org
Transformations of the Aryloxy Ether Linkage
The aryloxy ether linkage in this compound is generally more stable than the thiol group but can be cleaved under specific and often harsh conditions.
Selective C-O Bond Cleavage Reactions (e.g., Hydrogenolysis)
The cleavage of the C-O bond in the aryloxy ether linkage typically requires strong reagents. One common method is treatment with strong acids like hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the iodide ion, which can occur through an SN1 or SN2 mechanism depending on the structure of the ether. masterorganicchemistry.com For a primary ether linkage like the one in this compound, an SN2 pathway is more likely. masterorganicchemistry.commasterorganicchemistry.com
Hydrogenolysis, another method for C-O bond cleavage, involves the use of a catalyst (e.g., palladium on carbon) and a source of hydrogen. This process can selectively cleave the ether bond to yield the corresponding alcohol and hydrocarbon.
Oxidative Degradation Studies of the Ether Linkage
The aryloxy ether linkage is relatively resistant to oxidation compared to the thiol group. However, under strong oxidative conditions, degradation can occur. Studies on analogous compounds have shown that the degradation of similar ether linkages can be influenced by the presence of other functional groups. For instance, the degradation of some compounds is affected by the presence of thiol-containing substances. mdpi.com The specific products of oxidative degradation of the ether linkage in this compound would depend on the specific oxidizing agent and reaction conditions used. In some cases of aerobic degradation of related sulfur compounds, the formation of sulfates has been observed as a final product. researchgate.net
Electrophilic Aromatic Substitution and Regioselective Functionalization of the Phenoxy Moiety
The phenoxy moiety of this compound, which is structurally analogous to a guaiacol (B22219) ether, is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is primarily governed by the directing effects of the two oxygen-containing substituents on the aromatic ring: the methoxy (B1213986) group (-OCH₃) and the 2-(ethylthio)ethoxy group (-OCH₂CH₂SH). Both of these are ortho-, para-directing and activating groups, due to the lone pairs of electrons on the oxygen atoms that can be delocalized into the aromatic π-system. This electron donation stabilizes the arenium ion intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions relative to the oxygen.
The interplay between the electronic effects and steric hindrance from these two groups dictates the ultimate position of substitution for an incoming electrophile. The methoxy group is a strong activating group. The 2-(ethylthio)ethoxy group is also activating, though its bulkier nature might sterically hinder attack at the adjacent ortho position. Therefore, electrophilic substitution is anticipated to preferentially occur at the positions para to the ether linkages, and to a lesser extent, at the less sterically hindered ortho position.
Detailed research findings on the specific electrophilic aromatic substitution reactions of this compound are not extensively documented in publicly available literature. However, studies on related guaiacol derivatives provide valuable insights into the expected reactivity and regioselectivity. For instance, the arylative dearomatization of guaiacols using an electrophilic bismuth(V) arylating agent demonstrates that functionalization can be directed ipso to the methoxy group, followed by a rearrangement, showcasing a complex transformation of the phenoxy ring. studysmarter.co.uk
To illustrate the expected regioselective functionalization of the phenoxy moiety in this compound, the following table outlines the predicted major products for common electrophilic aromatic substitution reactions based on established chemical principles.
| Reaction | Reagents | Electrophile | Predicted Major Product(s) | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 2-(4-Nitro-2-methoxyphenoxy)ethane-1-thiol and 2-(6-Nitro-2-methoxyphenoxy)ethane-1-thiol | Substitution is expected to be directed primarily to the positions ortho and para to the activating ether groups. The position para to the methoxy group (position 4) is electronically favored. The position ortho to the methoxy group and meta to the other ether group (position 6) is also a likely site. |
| Halogenation (Bromination) | Br₂/FeBr₃ | Br⁺ | 2-(4-Bromo-2-methoxyphenoxy)ethane-1-thiol and 2-(6-Bromo-2-methoxyphenoxy)ethane-1-thiol | Similar to nitration, halogenation is anticipated to occur at the activated positions of the aromatic ring, favoring the para and less sterically hindered ortho positions. |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | CH₃CO⁺ | 2-(4-Acetyl-2-methoxyphenoxy)ethane-1-thiol | Due to the steric bulk of the acyl electrophile, substitution is expected to occur predominantly at the less hindered para position relative to the methoxy group. The potential for the Lewis acid catalyst to coordinate with the sulfur and oxygen atoms could influence reactivity. |
| Friedel-Crafts Alkylation | CH₃Cl/AlCl₃ | CH₃⁺ | Mixture of 2-(4-Methyl-2-methoxyphenoxy)ethane-1-thiol and 2-(6-Methyl-2-methoxyphenoxy)ethane-1-thiol | Alkylation is prone to polysubstitution and rearrangements. The initial substitution is expected at the ortho and para positions. |
It is crucial to note that the thiol group (-SH) in the side chain can be sensitive to the reaction conditions employed for electrophilic aromatic substitution, particularly under strongly acidic or oxidizing environments. This could lead to side reactions such as oxidation of the thiol to a disulfide or other sulfur-containing functional groups, potentially complicating the synthesis of the desired substituted products. Careful selection of reagents and reaction conditions is therefore essential to achieve selective functionalization of the phenoxy ring while preserving the integrity of the ethane-1-thiol side chain.
Advanced Spectroscopic and Analytical Characterization of 2 2 Methoxyphenoxy Ethane 1 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete picture of the molecular framework of 2-(2-methoxyphenoxy)ethane-1-thiol and its derivatives can be assembled.
The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the hydrogen atoms. For a related compound, 1,2-bis(2-methoxyphenoxy)ethane (B1606228), the aromatic protons typically appear in the range of δ 6.8-7.2 ppm, while the methoxy (B1213986) protons (-OCH₃) show a sharp singlet around δ 3.8 ppm. The ethoxy protons (-OCH₂CH₂O-) would present as a multiplet. In the case of this compound, the methylene (B1212753) protons adjacent to the sulfur and oxygen atoms would have distinct chemical shifts. For instance, in 2-(2-ethoxyethoxy)ethane-1-thiol, the protons of the ethyl group and the ethylene (B1197577) glycol moiety are clearly resolved.
The ¹³C NMR spectrum offers complementary information regarding the carbon skeleton. The aromatic carbons of the methoxyphenoxy group would exhibit signals in the downfield region (δ 110-160 ppm), with the carbon attached to the oxygen appearing at a higher chemical shift. The methoxy carbon typically resonates around δ 55-60 ppm. The aliphatic carbons of the ethane-1-thiol chain would be found in the upfield region of the spectrum. For example, in similar structures, the carbon atoms of an ethylene glycol chain appear at distinct chemical shifts. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Compounds Related to this compound
| Compound | Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| 1-(4-chlorophenyl)ethan-1-ol | -CH(OH)CH₃ | 1.45 (d), 4.85 (q) | 25.2, 69.7 |
| Aromatic CH | 7.26-7.33 (m) | 126.8, 128.5 | |
| Aromatic C | 133.0, 144.2 | ||
| 2-(4-nitrophenyl)ethan-1-ol | -CH₂CH₂OH | 2.98 (t), 3.92 (t) | 38.8, 62.9 |
| Aromatic CH | 7.40 (d), 8.16 (d) | 123.7, 129.8 | |
| Aromatic C | 146.7 | ||
| 1-(naphthalen-2-yl)ethan-1-ol | -CH(OH)CH₃ | 1.58 (d), 5.05 (q) | 25.1, 70.4 |
| Aromatic CH | 7.45-7.85 (m) | 123.8-128.2 | |
| Aromatic C | 132.9, 133.3, 143.1 |
This table is populated with data from related compounds to illustrate typical chemical shifts. rsc.org d=doublet, t=triplet, q=quartet, m=multiplet.
To further confirm the structural assignments, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the ethane (B1197151) bridge, confirming their connectivity. It would also show couplings between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei. This is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For example, a NOESY experiment on a derivative could show correlations between the methoxy protons and the ortho-protons on the aromatic ring, confirming their spatial proximity. researchgate.net
These 2D NMR techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound and its derivatives. researchgate.netbeilstein-journals.org
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular mass of this compound, which allows for the calculation of its elemental formula with high accuracy. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used. The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.
The fragmentation patterns observed in the mass spectrum provide valuable structural information. libretexts.orglibretexts.org For ethers, a common fragmentation is the cleavage of the C-O bond. pearson.com For thiols, the loss of the SH group can be observed. In the case of this compound, characteristic fragments would likely include the methoxyphenoxy cation and ions resulting from cleavage of the ethylthio chain. Analysis of related compounds shows that fragmentation pathways can be complex and may involve rearrangements. researchgate.netdtic.mil
Table 2: Predicted HRMS Data for this compound and a Derivative
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Adduct | Predicted m/z |
| This compound | C₉H₁₂O₂S | 184.0558 | [M+H]⁺ | 185.0631 |
| [M+Na]⁺ | 207.0450 | |||
| 2-(4-Methoxyphenoxy)ethane-1-thiol | C₉H₁₂O₂S | 184.0558 | [M+H]⁺ | 185.0631 |
| [M+Na]⁺ | 207.0450 |
Data predicted based on the molecular formula.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is particularly useful for the analysis of large molecules and macromolecular systems. nih.govyoutube.com While not typically used for small molecules like this compound itself, it is highly relevant for characterizing its derivatives when they are part of a larger assembly, such as polymers or self-assembled monolayers (SAMs). nih.govsigmaaldrich.com
For instance, if this compound is used to functionalize a polymer, MALDI-ToF can be used to determine the molecular weight distribution of the resulting polymer and confirm the successful attachment of the thiol-containing moiety. nih.govsigmaaldrich.com In the context of SAMs on gold surfaces, a technique called SAMDI (Self-Assembled Monolayers for Desorption Ionization) which is a modification of MALDI, can be used to analyze the molecules directly from the surface. sigmaaldrich.comnih.govcapes.gov.brscispace.com This allows for the characterization of the immobilized species and to monitor surface reactions. sigmaaldrich.comnih.govcapes.gov.brscispace.com
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.
For this compound, the IR and Raman spectra would exhibit characteristic vibrational modes. The S-H stretching vibration of the thiol group is expected to appear as a weak band in the IR spectrum around 2550-2600 cm⁻¹. The C-S stretching vibration is typically observed in the range of 600-800 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations would be found above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would produce strong bands in the IR spectrum, typically in the 1000-1300 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be deduced from the pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the S-H stretch is often weak in IR, it can be more prominent in the Raman spectrum. The C-S stretching vibration is also readily observed in Raman spectroscopy. lmaleidykla.ltresearchgate.net Studies on similar thiols adsorbed on metal surfaces using Surface-Enhanced Raman Spectroscopy (SERS) have shown that the C-S stretching frequency can shift upon binding to the surface, indicating a direct interaction of the sulfur atom with the metal. lmaleidykla.lt
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| S-H | Stretching | 2550 - 2600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretching | 1230 - 1270 |
| C-O-C (Aryl-Alkyl Ether) | Symmetric Stretching | 1020 - 1075 |
| C-S | Stretching | 600 - 800 |
| Aromatic C=C | Stretching | 1400 - 1600 |
This table presents expected ranges for the vibrational frequencies.
Infrared (IR) Spectroscopy.nih.govnist.gov
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrational frequencies of its constituent parts: the aromatic ring, the ether linkage, the alkane chain, and the thiol group.
Detailed Research Findings:
The analysis of related compounds provides insight into the expected IR absorption bands for this compound. For instance, the IR spectrum of 1,2-bis(2-methoxyphenoxy)ethane shows characteristic peaks for the C-O-C stretching of the ether and the C-H bonds of the aromatic ring. nih.gov Similarly, studies on ethanediol and its derivatives highlight the vibrations of the ethane backbone. nist.gov The presence of the thiol group is a key feature, and its S-H stretching vibration is typically observed as a weak band in the region of 2550-2600 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium |
| C=C stretch | 1450-1600 | Medium to Strong | |
| Alkyl Chain | C-H stretch | 2850-2960 | Medium to Strong |
| Ether | C-O-C stretch (asymmetric) | 1200-1275 | Strong |
| C-O-C stretch (symmetric) | 1020-1075 | Medium | |
| Thiol | S-H stretch | 2550-2600 | Weak |
| C-S stretch | 600-700 | Weak to Medium |
Raman Spectroscopy for Structural Characterization.mdpi.com
Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule, particularly for non-polar bonds. It is a powerful tool for elucidating the structural details of this compound.
Detailed Research Findings:
Studies on similar molecules like 2-methoxyethan-1-ol demonstrate that Raman spectroscopy can effectively probe the conformational landscape of flexible molecules. mdpi.com For this compound, Raman spectroscopy would be sensitive to the orientation of the methoxyphenoxy group relative to the ethane-thiol backbone. The C-S and S-H bonds, while weak in the IR spectrum, can sometimes give rise to more distinct peaks in the Raman spectrum. The aromatic ring vibrations would also be prominent.
X-ray Crystallography for Atomic-Level Solid-State Structural Determination.researchgate.net
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would allow for precise measurements of bond lengths, bond angles, and torsion angles within this compound, as well as revealing intermolecular interactions in the crystal lattice.
Detailed Research Findings:
While a crystal structure for this compound is not publicly available, the crystallographic analysis of a related compound, 1,2-bis(4-methoxyphenoxy)ethane, offers valuable insights. researchgate.net In this structure, the molecule exhibits a specific conformation with a defined torsion angle between the two phenoxy groups. researchgate.net It is expected that the crystal structure of this compound would similarly reveal a preferred conformation and potential hydrogen bonding involving the thiol group, which can act as both a hydrogen bond donor and acceptor.
Electrochemical Characterization Techniques to Probe Redox Behavior
Electrochemical techniques are essential for understanding the redox properties of this compound, particularly the oxidation of the thiol group.
Cyclic Voltammetry Studies.researchgate.netmdpi.com
Cyclic voltammetry (CV) is a widely used electrochemical method to study the oxidation and reduction processes of a substance. For this compound, CV can be used to determine the oxidation potential of the thiol group and the stability of the resulting species.
Detailed Research Findings:
The electrochemical behavior of thiols often involves the formation of a disulfide bond upon oxidation. The CV of this compound would likely show an irreversible oxidation peak corresponding to the formation of the corresponding disulfide, 1,2-bis(2-(2-methoxyphenoxy)ethyl)disulfide. The position and shape of this peak would be dependent on the solvent, electrolyte, and electrode material used. Studies on the cyclic voltammetry of other thiols and related aromatic compounds provide a basis for predicting this behavior. researchgate.net
Amperometric Analysis and Redox Process Elucidation.researchgate.net
Amperometry involves measuring the current as a function of time at a fixed potential and can be used to further investigate the redox processes observed in cyclic voltammetry.
Detailed Research Findings:
Amperometric analysis could be employed to quantify the kinetics of the thiol oxidation. By stepping the potential to a value where oxidation occurs, the resulting current decay can be analyzed to understand the mechanism and rate of the disulfide formation. This technique, in conjunction with CV, would provide a comprehensive picture of the redox chemistry of this compound. The general principles of such analyses have been applied to various redox-active organic molecules. researchgate.net
Other Chromatographic and Separation Techniques (e.g., GPC).researchgate.net
Chromatographic techniques are vital for the purification and analysis of this compound and its derivatives.
Detailed Research Findings:
For a relatively small molecule like this compound, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be suitable for assessing its purity. If this molecule were to be incorporated into a polymer, gel permeation chromatography (GPC) would be the method of choice to determine the molecular weight distribution of the resulting polymer. The purification of the initial product would likely involve flash column chromatography on silica (B1680970) gel. researchgate.net The characterization of related compounds often employs these standard separation methods. researchgate.net
Computational and Theoretical Investigations of 2 2 Methoxyphenoxy Ethane 1 Thiol
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic structure and stability of 2-(2-methoxyphenoxy)ethane-1-thiol. These calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Key parameters derived from these calculations would include bond lengths, bond angles, and dihedral angles, providing a foundational three-dimensional structure.
Further analysis would involve the calculation of electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular importance. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, offering insights into how the molecule would interact with other chemical species.
For a molecule like this compound, theoretical calculations would also focus on the thiol (-SH) group, as it is a primary site for chemical reactions. The bond dissociation energy of the S-H bond would be a key parameter to compute, indicating the ease with which the thiol can act as a hydrogen donor or a radical source.
Conformational Analysis and Molecular Dynamics Simulations to Understand Flexibility
The structural flexibility of this compound is largely dictated by the rotational freedom around its single bonds. Conformational analysis is crucial to understanding the different spatial arrangements the molecule can adopt and their relative energies.
A systematic conformational search would be performed by rotating the key dihedral angles, such as the C-C bond of the ethane (B1197151) group and the C-O and C-S bonds connecting the side chain to the phenyl ring and the thiol group, respectively. For each conformation, a geometry optimization and energy calculation would be performed. The resulting potential energy surface would reveal the most stable conformers (local and global minima) and the energy barriers between them.
To provide a more dynamic picture of the molecule's flexibility, molecular dynamics (MD) simulations would be employed. These simulations model the atomic motions of the molecule over time, taking into account temperature and solvent effects. MD simulations can reveal how the molecule explores its conformational space, the timescales of conformational changes, and the influence of the environment on its structure. This is particularly relevant for understanding how the molecule might behave in a biological system or in solution.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, the oxidation of the thiol group to form disulfides is a common reaction pathway for thiols. Computational methods can be used to model the reaction pathway, identify the transition state structures, and calculate the activation energies.
By mapping the potential energy surface of the reaction, researchers can determine the most likely reaction mechanism. This involves locating the transition state, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants and products. The calculated activation energy provides a quantitative measure of the reaction rate.
Furthermore, computational models can be used to study the role of catalysts or other reagents in the reaction. For example, the mechanism of a base-catalyzed deprotonation of the thiol group or a metal-catalyzed oxidation could be investigated in detail.
Development of Structure-Property Relationships from Theoretical Models
A key goal of computational chemistry is to develop structure-property relationships. By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, it is possible to build predictive models.
For example, by substituting different groups on the phenyl ring, one could investigate the effect on the molecule's electronic properties, reactivity, and conformational preferences. This could lead to the design of new molecules with tailored properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed by correlating the calculated molecular descriptors with experimentally observed activities or properties.
Applications and Roles of 2 2 Methoxyphenoxy Ethane 1 Thiol in Contemporary Academic Research
As a Model Compound in Lignin (B12514952) Chemistry and Biomass Valorization
Lignin, a complex aromatic polymer, is the most abundant renewable source of aromatic compounds on Earth. However, its recalcitrant nature, characterized by a variety of stable carbon-carbon and ether bonds, makes its depolymerization into valuable chemicals a formidable challenge. The most prevalent linkage in lignin is the β-O-4 aryl ether bond, and understanding its cleavage is paramount for developing effective biomass valorization strategies. researchgate.net To this end, researchers employ simpler model compounds that contain the β-O-4 linkage to study reaction mechanisms and test catalytic systems under controlled conditions. 2-(2-Methoxyphenoxy)ethane-1-thiol and its close derivatives serve as excellent mimics for this purpose.
Studies on β-O-4 and Related Aryl Ether Linkages in Lignin Depolymerization
Structurally similar compounds, such as 2-(2-methoxyphenoxy)-1-phenylethanol and 2-(2-methoxyphenoxy)-1-phenylethanone, are widely used to represent the β-O-4 linkage in lignin. researchgate.netresearchgate.netacs.org Research has demonstrated that the cleavage of the Cβ-O bond in these models is a critical step for converting lignin into high-value aromatic products. acs.org The presence of the 2-methoxyphenoxy group (a guaiacyl-type unit) makes these compounds particularly representative of softwood lignin.
Studies involving thiol-assisted systems have shown promise in breaking down these linkages. For instance, a thio-assisted electrocatalytic reductive approach has been developed to cleave the β-O-4 type linkages in keto aryl ether models. rsc.org In this system, the disulfide form of a thiol is pre-electrolyzed to generate the active thiolate species, which then facilitates the reductive cleavage of the C-O bond at room temperature, achieving high yields of monomeric products in a short time. rsc.org While this specific study used β-mercaptoethanol, the principle highlights the crucial role that thiol-containing molecules can play in developing novel lignin depolymerization pathways.
Investigation of Catalytic Systems for Lignin Transformation to Renewable Chemicals
The development of efficient catalysts is key to the economic viability of biorefineries. Model compounds like 2-(2-methoxyphenoxy)-1-phenylethanol are instrumental in screening and optimizing these catalysts. researchgate.net Various catalytic methods, particularly hydrodeoxygenation (HDO), are investigated to break C-O bonds and remove oxygen. researchgate.net
Different catalytic systems have been tested for their ability to cleave the β-O-4 bond in these models, yielding valuable aromatic monomers such as guaiacol (B22219), phenol, and acetophenone. researchgate.netacs.orgrsc.org For example, the simultaneous hydrolysis and reduction of 2-(2-methoxyphenoxy)-1-phenylethanone have been achieved using a mixed ionic liquid system with ruthenium nanoparticles as the hydrogenation catalyst, producing guaiacol and 2-phenylethanol in nearly 60% yield each. researchgate.net Photocatalysis has also emerged as a promising strategy, where activation of the Cα–H bond adjacent to the ether linkage facilitates the subsequent cleavage of the Cβ–O bond. acs.org
Table 1: Examples of Catalytic Cleavage of Lignin β-O-4 Model Compounds
| Model Compound | Catalyst System | Key Cleavage Products | Yields/Conversion | Reference |
|---|---|---|---|---|
| 2-Phenoxyacetophenone | Reticulated Vitreous Carbon (RVC) cathode, 2,2′-dithiodiethanol | Phenol, Acetophenone | Quantitative phenol, up to 80% acetophenone | rsc.org |
| 2-(2-methoxyphenoxy)-1-phenylethanone | Ruthenium nanoparticles in ionic liquids | Guaiacol, 2-Phenylethanol | ~60% each | researchgate.net |
| 2-(2-methoxyphenoxy)-1-phenylethanol | Ni/CaO–H-ZSM-5(60) | Phenol, Guaiacol, Ethylbenzene, etc. | High conversion under H₂ pressure | researchgate.net |
| 1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1,3-diol | MoS₂/ZnIn₂S₄ monolayer (photocatalyst) | Acetophenone, Phenol | High conversion and selectivity | acs.org |
In Advanced Polymer Synthesis and Macromolecular Engineering
The thiol group in this compound makes it a valuable molecule in polymer chemistry. Thiols are well-known for their role as highly efficient chain transfer agents in radical polymerization, a process that allows for the control of polymer molecular weight. wikipedia.orgarkema.com
Utilization as a Chain Transfer Agent in Reversible Deactivation Radical Polymerization (RDRP)
Reversible Deactivation Radical Polymerization (RDRP) techniques, such as Nitroxide Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures, low polydispersity, and specific functionalities. researchgate.netmdpi.com
In these processes, a chain transfer agent (CTA) can be used to control the polymerization. wikipedia.org Thiols like this compound can function as effective CTAs. The chain transfer reaction involves the abstraction of the hydrogen atom from the thiol's S-H group by a propagating polymer radical. conicet.gov.arrubbernews.com This terminates the growing polymer chain and creates a new thiyl radical (RS•). This new radical then initiates the growth of a new polymer chain. The high transfer constants of thiols allow them to effectively regulate the molecular weight of the resulting polymer. conicet.gov.ar When used in an RDRP system, this compound would introduce the 2-(2-methoxyphenoxy)ethyl group as a specific end-cap on the polymer chains.
Design and Synthesis of Functional Polymers and Copolymers
The use of this compound as a CTA provides a straightforward method for producing polymers with a defined terminal functional group. The resulting polymer chains are terminated with the –S–CH₂–CH₂–O–(C₆H₄)–OCH₃ moiety. This "lignin-like" end group can impart specific properties to the polymer, such as altered solubility, thermal stability, or affinity for certain surfaces.
This approach enables the creation of well-defined functional polymers and block copolymers that can be used in a variety of advanced applications. For example, a polystyrene or poly(methyl methacrylate) chain could be synthesized with this terminal group, creating a macromolecule with a specific, bio-based functionality at one end. This end-group could then be used for further chemical modification or to direct the self-assembly of the polymers into desired nanostructures.
Table 2: Role of this compound in Controlled Polymerization
| Feature | Description |
|---|---|
| Mechanism | Chain transfer via H-abstraction from the thiol group by the propagating radical. |
| Role | Controls polymer molecular weight; introduces a specific end-group. |
| Resulting Polymer Structure | [Monomer]ₙ–S–CH₂–CH₂–O–(C₆H₄)–OCH₃ |
| Introduced Functionality | A terminal 2-(2-methoxyphenoxy)ethyl thioether group. |
| Potential Applications | Synthesis of functional block copolymers, surface modification, preparation of hybrid materials. |
As a Versatile Building Block in Organic Synthesis
Beyond its roles in lignin and polymer chemistry, this compound is a useful building block in organic synthesis. Its bifunctional nature—possessing both a nucleophilic thiol and a stable aryl ether—allows for a range of chemical transformations.
The thiol group is particularly reactive. It can be easily oxidized to form a disulfide, which can be a reversible covalent linkage of interest in dynamic chemical systems. It can undergo S-alkylation with electrophiles to form stable thioethers. Furthermore, the thiol group can participate in highly efficient "click" reactions, such as the thiol-ene reaction, where it adds across a carbon-carbon double bond in the presence of a radical initiator or UV light. elsevierpure.com This reaction is known for its high yield, stereospecificity, and tolerance of a wide variety of functional groups, making it a powerful tool for conjugating molecules or synthesizing complex architectures. elsevierpure.comresearchgate.net
The aromatic ring, activated by the methoxy (B1213986) group, can potentially undergo electrophilic aromatic substitution, allowing for further functionalization of the phenoxy portion of the molecule. This dual reactivity makes this compound a versatile starting material for the synthesis of more complex molecules, including potential pharmaceutical intermediates, ligands for metal catalysts, or components of functional materials.
Based on the conducted research, there is currently insufficient publicly available scientific literature detailing the specific applications of This compound in the synthesis of thiadiazoles, its role as a precursor for other novel heterocyclic compounds, its contribution to complex organic architectures and ligands, or its exploration in biochemical mimicry and bio-inspired catalysis.
Therefore, it is not possible to generate a detailed article that adheres to the provided outline and focuses solely on the specified chemical compound and its roles in contemporary academic research as requested. The search for direct applications of "this compound" in these specific areas of chemical research did not yield relevant scholarly articles or detailed research findings.
Emerging Research Directions and Future Perspectives for 2 2 Methoxyphenoxy Ethane 1 Thiol
Development of Novel and More Sustainable Synthetic Routes
The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 2-(2-Methoxyphenoxy)ethane-1-thiol, research is anticipated to move beyond traditional synthetic methods, which often involve harsh reagents and generate significant waste.
Future synthetic strategies are expected to focus on green chemistry principles. This includes the exploration of catalytic systems that minimize waste and energy consumption. For instance, the development of methods for the synthesis of aryl thioethers, precursors to aromatic thiols, using copper-catalyzed coupling reactions under mild conditions is a promising avenue. rsc.org Such approaches could be adapted for the synthesis of the ether linkage in this compound, followed by a green thiolation step.
Another area of development is the use of thiol-free reagents , which avoids the handling of volatile and often malodorous thiols. The use of xanthates as thiol surrogates, for example, presents a sustainable alternative for the synthesis of thioethers and could potentially be adapted for the synthesis of this compound. mdpi.comresearchgate.net Additionally, photocatalytic methods for the synthesis of thioesters from aryl halides and carboxylic acids, which can subsequently be reduced to thiols, offer a novel, light-driven synthetic route. researchgate.net
The table below outlines potential sustainable synthetic routes that could be explored for this compound.
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Aryl Etherification and Thiolation | Use of copper or other transition metal catalysts for C-O bond formation, followed by a green thiolation step. | Milder reaction conditions, lower catalyst loading, reduced waste. rsc.org |
| Thiol-Free Surrogates | Employing reagents like potassium xanthates to introduce the sulfur functionality. | Avoids the use of volatile and odorous thiols, stable and low-cost reagents. mdpi.comresearchgate.net |
| Photocatalytic Synthesis | Light-induced reactions to form key intermediates, such as thioesters, which can be converted to the final thiol. | Utilizes a renewable energy source, enables novel reaction pathways. researchgate.net |
| Mechanochemical Synthesis | Utilizing mechanical force (e.g., ball milling) to drive reactions. | Reduced solvent usage, potential for novel reactivity. mdpi.com |
Advanced Functionalization and Precision Derivatization Strategies
The true potential of this compound lies in the precise modification of its structure to create derivatives with tailored functionalities. The presence of both a phenolic ether and a thiol group provides multiple sites for strategic chemical modifications.
Future research will likely focus on site-specific functionalization . This could involve the selective reaction at the thiol group, the aromatic ring, or even the methoxy (B1213986) group. For instance, the thiol group can readily participate in thiol-ene click chemistry , a highly efficient and versatile reaction that allows for the covalent attachment of a wide range of molecules. nih.govacs.orgnih.govresearchgate.netgrunlanresearchgroup.org This could be used to conjugate this compound to polymers, biomolecules, or surfaces.
Post-synthetic modification strategies will also be crucial. This involves first synthesizing a core structure incorporating this compound and then introducing additional functional groups. This approach allows for the creation of a library of derivatives with diverse properties from a single precursor. For example, the aromatic ring could be further functionalized through electrophilic aromatic substitution to introduce groups that modulate the electronic properties or provide additional binding sites. The functionalization of natural phenols to enhance their biological activity serves as a model for how such strategies could be applied. nih.gov
The development of methods for the site-specific conversion of the thiol group into other functionalities, such as thiocyanates, could create molecular probes for studying biological systems. nih.gov
The following table summarizes potential advanced functionalization strategies.
| Functionalization Strategy | Description | Potential Applications |
| Thiol-Ene Click Chemistry | Efficient and specific reaction between the thiol group and an alkene. | Polymer synthesis, surface modification, bioconjugation. nih.govacs.orgnih.govresearchgate.netgrunlanresearchgroup.org |
| Post-Synthetic Modification of the Aromatic Ring | Introduction of substituents onto the phenyl ring after the core structure is formed. | Tuning electronic properties, creating multifunctional molecules. nih.gov |
| Site-Specific Thiol Conversion | Chemical transformation of the thiol group into other functional moieties. | Development of molecular probes and sensors. nih.gov |
| Controlled Polymerization Initiator | Utilizing the thiol group to initiate controlled polymerization reactions. | Synthesis of well-defined polymers with tailored architectures. |
Integration into Hybrid Materials and Nanostructures for Advanced Applications
The unique properties of this compound make it an excellent candidate for integration into advanced materials and nanostructures, leading to novel applications in diverse fields.
A key area of future research will be the functionalization of nanoparticles . The thiol group can act as a strong anchoring point to the surface of noble metal nanoparticles, such as gold and silver, as well as semiconductor quantum dots. ucl.ac.ukmdpi.com This allows for the creation of core-shell nanostructures where the this compound derivative forms a functional organic shell. These hybrid nanoparticles could find applications in sensing, catalysis, and biomedical imaging. nih.gov For example, the methoxyphenoxy group could influence the solubility and biocompatibility of the nanoparticles.
Another exciting direction is the integration of this compound into graphene-based materials . The thiol group can react with graphene oxide, leading to the formation of covalently functionalized graphene sheets. nih.govnih.govrsc.org This process can be used to tune the electronic and optical properties of graphene and to introduce new functionalities. Thiolated graphene has shown promise in applications such as energy storage, sensors, and catalysis. nih.gov The specific structure of this compound could impart unique properties to the resulting graphene hybrid material.
Furthermore, this compound could be used as a building block for the creation of functional polymers and coatings . Through polymerization reactions involving the thiol group, novel polymers with tailored refractive indices, thermal stability, or surface properties could be synthesized. rsc.org The phenoxy moiety would be incorporated as a pendant group, influencing the bulk properties of the polymer.
The table below highlights potential applications of this compound in advanced materials.
| Material Type | Integration Strategy | Potential Applications |
| Metal Nanoparticles | Thiol-mediated surface functionalization. | Biosensors, drug delivery, catalysis, medical imaging. ucl.ac.ukmdpi.comnih.gov |
| Graphene and Graphene Oxide | Covalent functionalization via reaction with the thiol group. | Advanced composites, energy storage, sensors, conductive inks. nih.govnih.govrsc.org |
| Functional Polymers | Incorporation as a monomer or functional additive in polymerization. | High-performance coatings, optical materials, 3D printing resins. rsc.org |
| Hybrid Organic-Inorganic Materials | Co-condensation with inorganic precursors (e.g., silica). | Catalysts, adsorbents, smart materials. beilstein-journals.org |
Predictive Computational Design and High-Throughput Screening for New Applications
To accelerate the discovery of new applications for this compound and its derivatives, researchers are increasingly turning to computational modeling and high-throughput screening techniques.
Predictive computational design will play a pivotal role in rationally designing novel derivatives with desired properties. Using methods like density functional theory (DFT), it is possible to predict the electronic structure, reactivity, and other physicochemical properties of molecules before they are synthesized in the lab. acs.orgnih.govresearchgate.netresearchgate.net This allows for the in silico screening of large virtual libraries of potential derivatives to identify the most promising candidates for a specific application. For example, computational models can predict the antioxidant activity of phenolic and thiophenolic compounds, guiding the design of more potent antioxidants. nih.gov
High-throughput screening (HTS) provides a powerful experimental approach to rapidly test large numbers of compounds for a specific activity. nih.govacs.orgnih.govresearchgate.netgrunlanresearchgroup.org For instance, HTS can be used to screen libraries of thiol-containing compounds for their ability to form effective bone adhesives through thiol-ene reactions. nih.govacs.orgnih.govresearchgate.netgrunlanresearchgroup.org This approach could be used to discover novel applications for derivatives of this compound in materials science, catalysis, or drug discovery.
The synergy between computational design and HTS will be a powerful engine for innovation. Computational models can be used to design focused libraries of compounds for HTS, increasing the efficiency of the screening process. The experimental data from HTS can then be used to refine and validate the computational models, creating a feedback loop that accelerates the discovery of new and valuable applications.
The following table outlines the role of predictive and high-throughput methods in future research.
| Methodology | Description | Impact on Research |
| Computational Chemistry | Using theoretical models to predict molecular properties and reactivity. | Rational design of new derivatives, understanding reaction mechanisms. acs.orgnih.govresearchgate.netresearchgate.netnih.gov |
| High-Throughput Screening | Rapidly testing large libraries of compounds for a specific biological or material property. | Discovery of novel applications in an unbiased manner. nih.govacs.orgnih.govresearchgate.netgrunlanresearchgroup.org |
| Integrated Discovery Platforms | Combining computational design with automated synthesis and high-throughput screening. | Accelerated discovery and optimization of functional molecules. |
| Predictive Modeling of Material Properties | Using computational models to predict the bulk properties of materials incorporating the compound. | Design of new polymers and hybrid materials with desired performance characteristics. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
